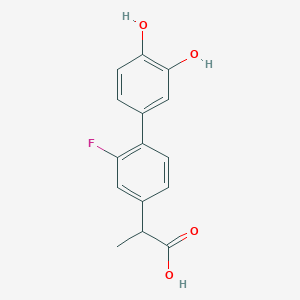

3',4'-二羟基氟比洛芬

描述

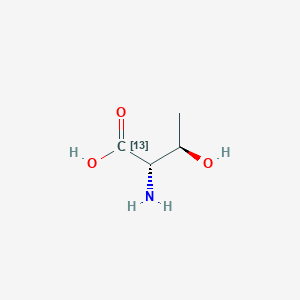

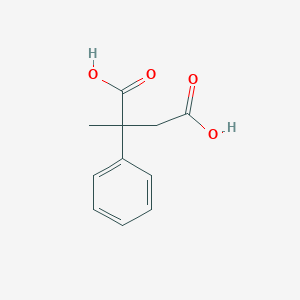

3’,4’-Dihydroxyflurbiprofen is a derivative of flurbiprofen, a non-steroidal anti-inflammatory drug . It has a molecular formula of C15H13FO4, an average mass of 276.260 Da, and a monoisotopic mass of 276.079773 Da .

Synthesis Analysis

The biotransformation of flurbiprofen was investigated in Cunninghamella spp. Mono- and dihydroxylated metabolites were detected using gas chromatography-mass spectrometry and fluorine-19 nuclear magnetic resonance spectroscopy . The major metabolite 4’-hydroxyflurbiprofen was isolated by preparative high-pressure liquid chromatography (HPLC) .Molecular Structure Analysis

The molecular structure of 3’,4’-Dihydroxyflurbiprofen consists of a biphenyl group with two hydroxyl groups at the 3’ and 4’ positions, a fluorine atom at the 2 position, and a carboxylic acid group .Physical And Chemical Properties Analysis

The physical and chemical properties of 3’,4’-Dihydroxyflurbiprofen include a molecular formula of C15H13FO4, an average mass of 276.260 Da, and a monoisotopic mass of 276.079773 Da .科学研究应用

Anti-Inflammatory Properties

3’,4’-Dihydroxyflurbiprofen exhibits significant anti-inflammatory activity. Researchers have synthesized novel flurbiprofen derivatives by combining flurbiprofen with various substituted 2-phenethylamines. These derivatives were thoroughly characterized using techniques such as NMR spectroscopy, UV-Vis spectroscopy, and high-resolution mass spectrometry (HRMS). In vitro experiments confirmed their potential as anti-inflammatory agents .

Antioxidant Activity

The same synthesized compounds were evaluated for their antioxidant properties. The results indicated that 3’,4’-Dihydroxyflurbiprofen derivatives exhibit substantial antioxidant activity. These findings are statistically comparable to reference compounds, highlighting their potential in combating oxidative stress .

Lipophilicity and Partition Coefficient

The lipophilicity of these derivatives was determined both theoretically (using the c Log P method) and experimentally (through partition coefficient measurements). Understanding their lipophilic properties is crucial for drug development and bioavailability assessment .

In Silico Binding Affinity

To gain insights into their binding affinity, researchers conducted molecular docking studies. These studies explored the interactions of the compounds with human serum albumin (HSA). The results shed light on the molecular mechanisms underlying their biological activities .

Toxicity Assessment

Using in silico methods, the toxicity of 3’,4’-Dihydroxyflurbiprofen derivatives was calculated, resulting in LD50 values. Remarkably, depending on the administration route, these novel derivatives exhibited lower toxicity compared to standard flurbiprofen .

作用机制

- 3’,4’-Dihydroxyflurbiprofen (also known as 3’,4’-DHF ) belongs to the class of organic compounds called biphenyls and derivatives. These compounds contain two benzene rings linked together by a C-C bond .

Target of Action

Mode of Action

属性

IUPAC Name |

2-[4-(3,4-dihydroxyphenyl)-3-fluorophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO4/c1-8(15(19)20)9-2-4-11(12(16)6-9)10-3-5-13(17)14(18)7-10/h2-8,17-18H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJMZAQJKURKMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC(=C(C=C2)O)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70984565 | |

| Record name | 2-(2-Fluoro-3',4'-dihydroxy[1,1'-biphenyl]-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70984565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(3,4-Dihydroxyphenyl)-3-fluorophenyl]propanoic acid | |

CAS RN |

66067-41-2 | |

| Record name | 3',4'-Dihydroxyflurbiprofen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066067412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Fluoro-3',4'-dihydroxy[1,1'-biphenyl]-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70984565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-4'-DIHYDROXYFLURBIPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/STZ5FDA9GG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

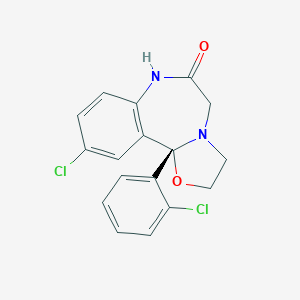

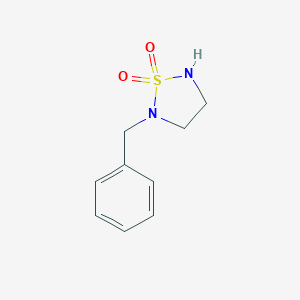

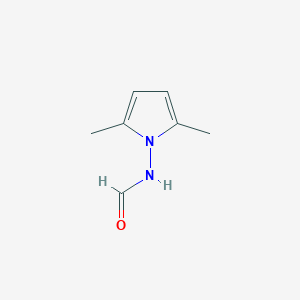

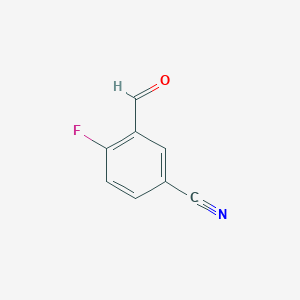

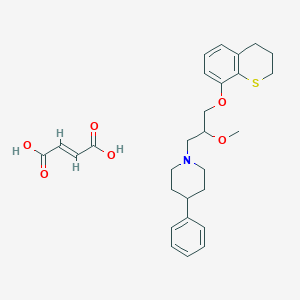

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

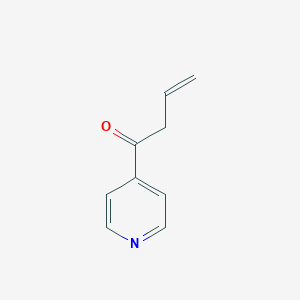

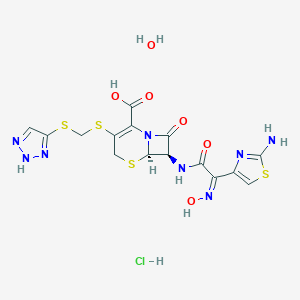

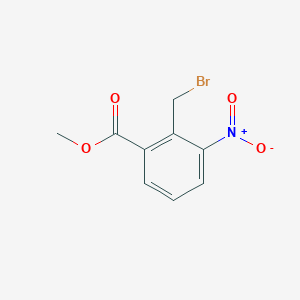

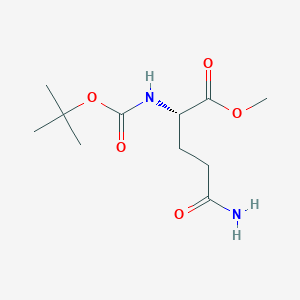

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl bis(4-nitrophenyl) phosphate](/img/structure/B133681.png)

![2,2,2-Trifluoro-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone](/img/structure/B133705.png)

![3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B133713.png)